molecular formula C20H10F2O5 B057193 2',7'-Difluorofluorescein CAS No. 195136-58-4

2',7'-Difluorofluorescein

Cat. No.: B057193
CAS No.: 195136-58-4
M. Wt: 368.3 g/mol
InChI Key: FJXJIUHGLVUXQP-UHFFFAOYSA-N
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Description

2’,7’-Difluorofluorescein, also known as Oregon Green 488, is a cell-permeable reagent used for the quantification of low concentrations of nitric oxide in solution . It is virtually nonfluorescent until it reacts with nitric oxide to form a fluorescent benzotriazole .


Molecular Structure Analysis

The molecular formula of 2’,7’-Difluorofluorescein is C20H10F2O5 . Its average mass is 368.287 Da and its monoisotopic mass is 368.049622 Da .


Chemical Reactions Analysis

2’,7’-Difluorofluorescein is involved in various chemical reactions. For instance, it is used as a probe that is trapped within cells and is easily oxidized to fluorescent dichlorofluorescein .

Scientific Research Applications

  • Excited-State Proton Exchange Reactions : This study focused on the proton exchange reactions of 2',7'-Difluorofluorescein in its excited state, which can significantly affect fluorescence results when using this dye. The study provided detailed insights into the kinetics of these reactions, useful for improving fluorimetric applications in biomedical and biochemical sciences (Orte et al., 2005).

  • Synthesis for Imaging in Zebrafish Embryos : This paper discussed the synthesis of this compound derivatives, highlighting their applications in fluorescent imaging, particularly for examining biologically relevant molecules in model organisms like zebrafish embryos (Koide et al., 2008).

  • Fluorescence and Electronic Action Spectroscopy : This research investigated the gas-phase properties of this compound, providing fundamental understanding essential for the development of more robust fluorescent dyes (Yao & Jockusch, 2013).

  • Photoluminescence and Base Doping : The study described the synthesis and properties of well-defined poly(2,7-fluorene) derivatives, including derivatives of this compound, for potential use in blue-light-emitting devices (Ranger et al., 1997).

  • Peroxidase-like Activity for Galactose Detection : This paper reported the peroxidase-like activity of this compound and its application in detecting galactose, demonstrating the potential of this compound in medical diagnostics and biotechnology (Li et al., 2018).

  • Difluoroalkylation via Cross-Coupling : This research focused on difluoroalkylated compounds, with this compound playing a role in the development of new protocols for difluoroalkylation, relevant in pharmaceuticals and agrochemicals (Feng et al., 2018).

Mechanism of Action

2’,7’-Difluorofluorescein acts as a fluorescent probe for reactive oxygen species (ROS) measurement . It is essentially nonfluorescent until it reacts with nitric oxide to form a fluorescent benzotriazole .

Safety and Hazards

2’,7’-Difluorofluorescein may form combustible dust concentrations in air. It causes severe skin burns and eye damage. It is harmful if swallowed or if inhaled .

Future Directions

The use of 2’,7’-Difluorofluorescein as a fluorogenic redox probe is problematic in liver cell lines because of membrane transport proteins that interfere with probe kinetics . Therefore, future research could focus on optimizing the conditions for its use in various cell lines.

Biochemical Analysis

Biochemical Properties

2’,7’-Difluorofluorescein plays a crucial role in biochemical reactions as a fluorescent probe. It interacts with reactive oxygen species, such as hydrogen peroxide, superoxide, and hydroxyl radicals. Upon interaction with these species, 2’,7’-Difluorofluorescein undergoes oxidation, resulting in a fluorescent product that can be detected and quantified using fluorescence microscopy or spectroscopy. This property makes it an essential tool for studying oxidative stress and related cellular processes. Additionally, 2’,7’-Difluorofluorescein can interact with various enzymes, including peroxidases, which catalyze its oxidation, further enhancing its utility in biochemical assays .

Cellular Effects

2’,7’-Difluorofluorescein has significant effects on various types of cells and cellular processes. It is widely used to monitor oxidative stress in cells, as its fluorescence increases in the presence of reactive oxygen species. This compound influences cell function by providing insights into the levels of oxidative stress, which can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, increased oxidative stress detected by 2’,7’-Difluorofluorescein can lead to the activation of stress response pathways, alterations in gene expression, and changes in metabolic activity .

Molecular Mechanism

The molecular mechanism of 2’,7’-Difluorofluorescein involves its oxidation by reactive oxygen species. Once inside the cell, 2’,7’-Difluorofluorescein is deacetylated by cytosolic esterases to form the non-fluorescent 2’,7’-difluorodihydrofluorescein. This intermediate is then oxidized by reactive oxygen species to produce the fluorescent 2’,7’-difluorofluorescein. This oxidation process is crucial for its function as a probe, as the fluorescence intensity correlates with the levels of reactive oxygen species, allowing for real-time monitoring of oxidative stress within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,7’-Difluorofluorescein can change over time. The stability of this compound is influenced by factors such as light exposure and temperature. It is generally stable when stored in the dark at low temperatures, but prolonged exposure to light can lead to degradation and reduced fluorescence. In in vitro studies, the fluorescence signal of 2’,7’-Difluorofluorescein can be used to monitor oxidative stress over time, providing valuable information on the dynamics of cellular responses to oxidative stress .

Dosage Effects in Animal Models

The effects of 2’,7’-Difluorofluorescein vary with different dosages in animal models. At low doses, it is effective in detecting oxidative stress without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and alterations in normal cellular functions. It is essential to optimize the dosage to achieve accurate detection of oxidative stress while minimizing adverse effects. Studies have shown that the threshold for toxicity varies depending on the animal model and the specific experimental conditions .

Metabolic Pathways

2’,7’-Difluorofluorescein is involved in metabolic pathways related to oxidative stress. It interacts with enzymes such as peroxidases, which catalyze its oxidation. This interaction is crucial for its function as a fluorescent probe, as it allows for the detection of reactive oxygen species. The metabolic pathways involving 2’,7’-Difluorofluorescein are essential for understanding the cellular responses to oxidative stress and the role of reactive oxygen species in various physiological and pathological processes .

Transport and Distribution

Within cells, 2’,7’-Difluorofluorescein is transported and distributed through passive diffusion across cellular membranes. Once inside the cell, it is deacetylated by cytosolic esterases to form the non-fluorescent intermediate, which is then oxidized to the fluorescent form. The distribution of 2’,7’-Difluorofluorescein within cells is influenced by factors such as membrane permeability and the presence of reactive oxygen species. Its localization and accumulation within specific cellular compartments can provide insights into the spatial dynamics of oxidative stress .

Subcellular Localization

The subcellular localization of 2’,7’-Difluorofluorescein is primarily in the cytoplasm, where it interacts with reactive oxygen species. It can also accumulate in other cellular compartments, such as the mitochondria and the nucleus, depending on the levels of oxidative stress and the specific experimental conditions. The localization of 2’,7’-Difluorofluorescein is crucial for its function as a probe, as it allows for the detection of reactive oxygen species in different cellular compartments, providing a comprehensive view of oxidative stress within cells .

Properties

IUPAC Name

2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXJIUHGLVUXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)F)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.